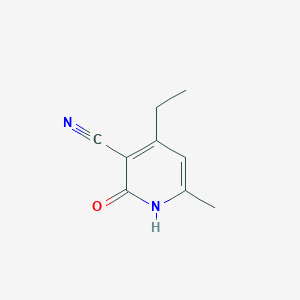

4-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Description

Properties

IUPAC Name |

4-ethyl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-3-7-4-6(2)11-9(12)8(7)5-10/h4H,3H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVYOUDSNFUIIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)NC(=C1)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40576173 | |

| Record name | 4-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154267-51-3 | |

| Record name | 4-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the condensation of ethyl cyanoacetate with ethyl acetoacetate in the presence of a base such as potassium hydroxide. The reaction is carried out in ethanol, and the product is obtained after purification . Another method involves the reaction of aniline, ethyl cyanoacetate, and ethyl acetoacetate under similar conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes using the same basic synthetic routes. The choice of solvents, catalysts, and purification methods can be optimized for cost-effectiveness and yield.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and nitrile groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and solvents like ethanol or acetonitrile .

Major Products

The major products formed from these reactions include various substituted pyridines, amines, and other heterocyclic compounds. These products can have significant applications in pharmaceuticals and materials science .

Scientific Research Applications

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine: Research has indicated its potential use in developing antitumor and antimicrobial agents.

Industry: The compound is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, including antimicrobial and antitumor activities .

Comparison with Similar Compounds

Key Observations :

- Aromatic vs. Alkyl Substituents : Compounds with aromatic substituents (e.g., naphthyl, phenyl) exhibit enhanced biological activity due to π-π stacking interactions, as seen in antimicrobial studies .

- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in improves metabolic stability but may reduce solubility.

- Halogen Effects : Chlorine in 4-(4-chlorophenyl) derivatives enhances electrophilicity, correlating with antioxidant and anticancer activities .

Physicochemical Properties

Melting points, solubility, and synthetic yields of selected analogs are compared in Table 2.

Key Observations :

Antimicrobial Activity

Antioxidant Activity

Therapeutic Potential

- Gimeracil Intermediate () : 5-Chloro-4-methoxy-2-oxo analogs are critical in anticancer formulations, highlighting the scaffold’s versatility in oncology .

Biological Activity

4-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (also known as 4-Ethyl-6-methyl-2-oxo-DHP) is a compound that has garnered attention due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of 4-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the Biginelli reaction, which combines aldehydes, urea, and β-keto esters. The reaction conditions, including temperature and catalysts, significantly influence the yield and purity of the final product. For instance, one study reported a yield of 84% under optimized conditions using p-toluenesulfonic acid as a catalyst .

Antimicrobial Properties

Research has demonstrated that derivatives of 4-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine exhibit notable antimicrobial activity. A study evaluated various transition metal complexes of related compounds and found significant inhibition against several microbial strains. The compounds displayed effective antimicrobial and antimycobacterial properties, suggesting potential applications in treating infections .

Cytotoxic Effects

The cytotoxicity of 4-Ethyl-6-methyl-2-oxo-DHP has been assessed in vitro against various cancer cell lines. Results indicated that the compound exhibits selective cytotoxic effects, making it a candidate for further development as an anticancer agent. For example, transition metal complexes derived from this compound showed enhanced cytotoxicity compared to their non-complexed counterparts .

The mechanism by which 4-Ethyl-6-methyl-2-oxo-DHP exerts its biological effects is still under investigation. Preliminary studies suggest that it may act by inhibiting certain enzymes or pathways critical for microbial growth or cancer cell proliferation. For instance, the compound's interaction with DNA or RNA synthesis processes could be a plausible mechanism for its observed cytotoxicity .

Case Study 1: Antimicrobial Evaluation

A comprehensive study was conducted to evaluate the antimicrobial efficacy of 4-Ethyl-6-methyl-2-oxo-DHP against various pathogens including Gram-positive and Gram-negative bacteria. The results indicated a broad-spectrum activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Mycobacterium tuberculosis | 15 |

Case Study 2: Cytotoxicity Testing

In vitro cytotoxicity assays were performed on human cancer cell lines such as HeLa and MCF-7. The compound demonstrated IC50 values of approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells, indicating significant potential for development as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and its derivatives?

- Methodology : The compound is typically synthesized via multi-component reactions involving ketones, aldehydes, and cyanoacetate derivatives. For example:

- Reagents : A ketone (e.g., 4-substituted acetophenone), aldehyde (e.g., 2-ethoxyphenylaldehyde), ethyl cyanoacetate, and ammonium acetate in ethanol under reflux (10–20 hours) .

- Work-up : The product is isolated by filtration, washed with ethanol/water, and crystallized from DMF/ethanol (1:2) .

- Yield : 60–85% for analogous derivatives, depending on substituent electronic effects .

Q. How is the compound characterized using spectroscopic techniques?

- Key Techniques :

- ¹H NMR : Aromatic protons (δ 6.70–7.78 ppm), NH proton (δ ~12 ppm, broad), and alkyl groups (e.g., ethyl: δ 1.40–4.17 ppm) .

- IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1640 cm⁻¹ (C=O stretch) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 394 for brominated derivatives) and isotopic patterns (e.g., Br: m/z 394/396, 1:1 ratio) .

Q. What safety protocols are essential when handling this compound in the laboratory?

- PPE Requirements :

- Eye/Face Protection : EN 166-compliant safety glasses and face shields .

- Gloves : Nitrile gloves inspected prior to use; dispose after contamination .

- Engineering Controls : Work in a fume hood to minimize inhalation risks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 4-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile?

- Variables to Test :

- Catalyst : Ammonium acetate (20 mmol) is standard, but acetic acid or ionic liquids may enhance cyclization .

- Solvent : Ethanol is typical, but DMF or toluene may improve solubility for bulkier substituents .

- Time : Monitor reaction progress via TLC; extended reflux (20+ hours) may be needed for electron-deficient substrates .

Q. How to resolve discrepancies in spectral data when synthesizing novel derivatives?

- Strategies :

- Deuterated Solvents : Use DMSO-d₆ to suppress exchangeable NH protons in NMR .

- 2D NMR : Employ COSY or HSQC to assign overlapping aromatic protons .

- Elemental Analysis : Cross-check calculated vs. observed C/H/N percentages (e.g., ±0.3% tolerance) .

Q. What in silico approaches are used to predict the pharmacological potential of this compound?

- ADMET Modeling : Use tools like SwissADME to predict solubility (LogP), cytochrome P450 interactions, and blood-brain barrier permeability .

- Molecular Docking : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina; prioritize derivatives with binding energies ≤ -7.0 kcal/mol .

Q. How to design structure-activity relationship (SAR) studies for anticancer activity?

- Key Modifications :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.